2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c1-2-23-17-9-8-16(12-4-3-5-13(18(12)17)20(23)26)22-19(25)14-10-11(24(27)28)6-7-15(14)21/h3-10H,2H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQHXEMKAVWCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Nitro Group: Nitration of the benzene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid, introducing the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring or the ethyl group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural indole derivatives.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules:
DNA Binding: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It may inhibit specific enzymes involved in cell signaling pathways, thereby affecting cell growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of benzo[cd]indole derivatives and nitrobenzamides. Key structural analogues include:
Physicochemical Properties
- logP and Solubility : The nitro and chloro groups increase hydrophobicity (predicted logP ~3.9–4.0), comparable to 5-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-nitrobenzamide (logP = 3.99) . This may limit aqueous solubility but enhance membrane permeability.
- Hydrogen Bonding : The benzamide’s carbonyl and nitro groups contribute to a polar surface area (~59 Ų), similar to sulfonamide derivatives, suggesting moderate bioavailability .
Key Research Findings
Structural Optimization : The benzo[cd]indole core provides rigidity and planar geometry, enhancing target binding compared to flexible phenyl-based analogues like AMB2552929 .
Activity Gaps : Unlike sulfonamide derivatives (e.g., 4e ), the benzamide group in the target compound may reduce TNF-α affinity due to weaker hydrogen-bonding interactions .
Biological Activity
2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic properties, particularly in anticancer applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of approximately 404.04 Da. The structure includes a chloro group, a nitro group, and an indole core, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to interact with DNA and inhibit cell proliferation by inducing apoptosis in cancer cells. This is facilitated through the modulation of various signaling pathways involved in cell cycle regulation and apoptosis.
-
Case Studies :
- A study demonstrated that derivatives of indole compounds showed potent cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of the nitro group has been associated with enhanced activity against these cell lines .
- Another investigation highlighted that similar compounds could inhibit tumor growth in xenograft models, suggesting their potential as effective chemotherapeutic agents .
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor:
- Target Enzymes : It has shown promise in inhibiting specific enzymes involved in cancer progression and metabolic pathways.
- Research Findings : For example, studies have indicated that indole derivatives can inhibit squalene synthase and cholesterol synthesis, which are critical for cancer cell membrane integrity and proliferation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-thiophenecarboxamide | Contains thiophene; similar core structure | Anticancer properties; moderate enzyme inhibition |
| N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide | Lacks chlorine; retains nitro group | Strong anticancer activity; lower toxicity |
Q & A
Basic: What are the established synthetic routes for 2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the benzo[cd]indole scaffold via cyclization of substituted anilines under acidic conditions (e.g., polyphosphoric acid at 120–140°C) .
Functionalization : Introduce the ethyl group at the indole nitrogen via alkylation using ethyl bromide and a base (e.g., K₂CO₃ in DMF at 60°C) .
Amide Coupling : React the intermediate with 2-chloro-5-nitrobenzoyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous dichloromethane under nitrogen .
Optimization : Yield improvements (>70%) are achieved by controlling reaction time (12–24 hrs), solvent purity, and inert atmosphere. Purity is verified via HPLC and NMR .
Advanced: How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
Methodological Answer:
Discrepancies often arise due to:
- Metabolic Instability : Use LC-MS to identify metabolites in plasma; modify the structure (e.g., fluorination) to block metabolic hotspots .
- Solubility Issues : Assess solubility in PBS and DMSO; employ co-solvents (e.g., PEG-400) or nanoformulation for in vivo delivery .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets. Validate via siRNA knockdown in cell models .
Basic: What analytical techniques are critical for structural elucidation?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement (CCDC deposition recommended) .
- NMR Spectroscopy : Assign protons via ¹H/¹³C NMR (DMSO-d₆, 400 MHz); confirm nitro and chloro groups via 2D NOESY .
- Mass Spectrometry : Validate molecular weight via HR-ESI-MS (expected [M+H]⁺: ~410.05 Da) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Methodological Answer:
- Substituent Screening : Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at the benzamide’s 4-position. Test IC₅₀ against target enzymes (e.g., kinases) .
- Bioisosteric Replacement : Replace the nitro group with a sulfonamide or cyano group to enhance solubility while retaining electron-withdrawing effects .
- Computational Modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to targets like BET proteins .
Basic: What are the key stability considerations for this compound under experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (>150°C preferred). Store at -20°C in amber vials .
- Photodegradation : Assess via UV light exposure (254 nm, 6 hrs); use light-protected containers if degradation >10% .
- Hydrolytic Stability : Test in PBS (pH 7.4, 37°C); half-life <24 hrs indicates need for prodrug strategies .
Advanced: How can computational methods guide the design of derivatives with improved selectivity?
Methodological Answer:
- Pharmacophore Modeling : Define essential features (e.g., H-bond acceptors at nitro group, hydrophobic indole core) using Schrödinger’s Phase .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for binding to homologous targets (e.g., BRD4 vs. BRD2) to prioritize selective modifications .
- ADMET Prediction : Use SwissADME to filter derivatives with favorable LogP (2–4) and low hERG liability .
Comparative Analysis Table: Bioactivity of Structural Analogs
| Compound Modification | Target Enzyme IC₅₀ (nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Parent Compound (Nitro) | 85 ± 12 | 42.2 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
